REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:4]=[C:5]([OH:12])[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O.NC1C=CC(O)=CC=1F>>[NH2:9][C:8]1[CH:7]=[CH:6][C:5]([OH:12])=[CH:4][C:3]=1[S:2][CH3:1]
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
CSC=1C=C(C=CC1[N+](=O)[O-])O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
NC1=C(C=C(C=C1)O)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)O)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.18 g | |
YIELD: PERCENTYIELD | 81.3% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |